molecular formula C9H9NO5S B14479964 5-Acetamido-2-formylbenzene-1-sulfonic acid CAS No. 65180-77-0

5-Acetamido-2-formylbenzene-1-sulfonic acid

Cat. No.: B14479964
CAS No.: 65180-77-0
M. Wt: 243.24 g/mol
InChI Key: DFWBWDAUEDIYEF-UHFFFAOYSA-N
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Description

5-Acetamido-2-formylbenzene-1-sulfonic acid is an organic compound with the molecular formula C9H9NO5S It is a derivative of benzenesulfonic acid, characterized by the presence of an acetamido group at the 5-position and a formyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-formylbenzene-1-sulfonic acid typically involves the acylation of 2-formylbenzenesulfonic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-formylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetamido-2-formylbenzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 5-Acetamido-2-formylbenzene-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, leading to anti-inflammatory and analgesic effects. The formyl and acetamido groups play crucial roles in binding to the active site of the enzyme, thereby modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-2-formylbenzene-1-sulfonic acid is unique due to the presence of both acetamido and formyl groups on the benzene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

65180-77-0

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

5-acetamido-2-formylbenzenesulfonic acid

InChI

InChI=1S/C9H9NO5S/c1-6(12)10-8-3-2-7(5-11)9(4-8)16(13,14)15/h2-5H,1H3,(H,10,12)(H,13,14,15)

InChI Key

DFWBWDAUEDIYEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=O)S(=O)(=O)O

Origin of Product

United States

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